molecular formula C10H20ClNO2 B1435427 2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride CAS No. 1803562-31-3

2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride

Cat. No. B1435427
M. Wt: 221.72 g/mol
InChI Key: GJRJHVHHMQPNGW-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride, also known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is a derivative of pyrovalerone and is structurally similar to other cathinone compounds such as MDPV and α-PVP. MPHP has gained popularity as a recreational drug due to its stimulant effects, which include increased energy, euphoria, and heightened alertness. However, MPHP is also of interest to researchers due to its potential as a tool for scientific investigation.

Scientific Research Applications

  • Corrosion Inhibition

    Schiff bases derived from L-Tryptophan, which may include compounds similar to 2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride, have been studied for their ability to inhibit corrosion of stainless steel in acidic environments. These compounds exhibit good inhibition efficiency and adhere to the stainless steel surface, following Langmuir's adsorption isotherm (Vikneshvaran & Velmathi, 2017).

  • Medical Research - NMDA Antagonist

    Research into N-methyl-D-aspartate (NMDA) receptor antagonists, which often involves compounds structurally related to 2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride, has indicated that these substances can be effective in protecting against glutamate toxicity in cultured hippocampal neurons. This has implications for neurological research and potential therapeutic applications (Butler et al., 1998).

  • Biochemical Applications

    Amino acid derivatives, when coupled with compounds like 3-(Naphthalen-1-ylamino)propanoic acid, have shown strong fluorescence characteristics. Such derivatives, when combined with molecules structurally similar to 2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride, may be applicable in biological assays due to their strong fluorescence in certain conditions (Frade et al., 2007).

  • Solar Cell Applications

    In molecular engineering for solar cell applications, organic sensitizers that comprise donor and electron-conducting groups have been designed. These sensitizers, which may involve structures related to 2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride, show high efficiency in converting photon energy to electrical current when anchored onto TiO2 film (Kim et al., 2006).

  • Oxidation Reactions in Organic Chemistry

    In organic chemistry, specific compounds have been utilized in catalyzed alcohol oxidation systems. These systems, which may include compounds similar to 2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride, demonstrate the ability to oxidize alcohols to carbonyl compounds with high efficiency and are environmentally friendly due to the use of recyclable reagents (Li & Zhang, 2009).

  • Crystal Structure and Phase Transition Studies

    Studies have been conducted on the crystal structure and phase transition behaviors of compounds, including those structurally similar to 2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride. These studies explore the dielectric properties and phase transitions, providing insights into the material's properties at different temperatures (Shi et al., 2015).

  • Peptide Synthesis in Biochemistry

    In the field of biochemistry, the preparation of C-terminal thioester peptides has been explored using Fmoc chemistry. This involves the use of 2-hydroxy-3-mercapto-propionic acid and 2-methylpiperidine, which may be related to 2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride, allowing for smooth conversion of precursor peptides under mild conditions (Liu & Mayer, 2013).

properties

IUPAC Name

2-methyl-2-(1-methylpiperidin-3-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,9(12)13)8-5-4-6-11(3)7-8;/h8H,4-7H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRJHVHHMQPNGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN(C1)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride

CAS RN

1803562-31-3
Record name 3-Piperidineacetic acid, α,α,1-trimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803562-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride
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Reactant of Route 6
2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride

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